molecular formula C16H13F3O B1327451 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898769-43-2

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1327451
CAS No.: 898769-43-2
M. Wt: 278.27 g/mol
InChI Key: MRDHZXDHSYGURJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone ( 898769-43-2) is an organic compound with a molecular formula of C16H13F3O and a molecular weight of 278.27 g/mol [ 1 ][ 3 ]. This propiophenone derivative is characterized by a 4-methylphenyl group and a 3,4,5-trifluorophenyl ring connected by a propanone chain, a structure that makes it a valuable building block in organic and medicinal chemistry research [ 7 ]. The compound is offered with a high purity level of 97% and is shipped internationally to support ongoing scientific investigations [ 3 ][ 7 ]. Its primary research value lies in its role as a key synthetic intermediate. The specific placement of fluorine atoms and the methyl group on the aromatic rings allows researchers to fine-tune the electronic characteristics and steric profile of more complex target molecules. This is particularly relevant in the development of pharmaceuticals and agrochemicals, where fluorine incorporation is a common strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity [ 8 ]. Applications: This chemical is exclusively for use in laboratory research. It serves as a critical precursor in the synthesis of more complex organic compounds, including potential candidates for drug discovery and materials science. Its structure suggests potential applications in the development of compounds with biological activity, drawing parallels to other propiophenone derivatives studied for their effects on biological pathways [ 8 ]. Handling: this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDHZXDHSYGURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644152
Record name 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID70644152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-43-2
Record name 1-Propanone, 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most common and effective synthetic route to 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is via Friedel-Crafts acylation , which involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

  • Starting materials:

    • 3,4,5-trifluorobenzoyl chloride (acyl chloride with trifluorinated aromatic ring)
    • 4-methylacetophenone (aromatic compound with methyl substituent)
  • Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

  • Solvent: Anhydrous conditions, often using solvents like dichloromethane or carbon disulfide to prevent hydrolysis of acyl chloride

  • Conditions: Controlled temperature (typically 0–5 °C initially, then room temperature), inert atmosphere to avoid moisture

Mechanism

The Lewis acid activates the acyl chloride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring of 4-methylacetophenone, leading to the formation of the ketone linkage.

Optimization Parameters

  • Temperature control is critical to minimize side reactions and polymerization.
  • Stoichiometry of reagents is adjusted to maximize yield.
  • Reaction time is optimized to ensure complete conversion without degradation.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure ketone.

Industrial Scale Adaptations

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Advanced purification methods such as flash chromatography or recrystallization for high purity.
  • Optimization of catalyst loading to reduce costs and environmental impact.

Alternative Synthetic Routes and Related Methods

While Friedel-Crafts acylation is predominant, other synthetic strategies have been explored for related trifluorinated aromatic ketones, which may be adapted for this compound:

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling using trifluorophenylboronic acids and aryl halides can be employed to construct the biphenyl framework before ketone formation.
  • Palladium-catalyzed coupling reactions under mild conditions have been reported for related trifluorinated biphenyl intermediates, which can then be converted to the propiophenone structure.

Boronic Acid Intermediates

  • Preparation of 3,4,5-trifluorophenylboronic acid via Grignard reaction followed by boronation has been documented, providing a versatile intermediate for further functionalization.

Data Table: Summary of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Friedel-Crafts Acylation 3,4,5-trifluorobenzoyl chloride + 4-methylacetophenone AlCl3, anhydrous solvent, 0–25 °C 60–85 Most common, scalable, requires moisture control
Suzuki Coupling + Acylation 3,4,5-trifluorophenylboronic acid + aryl halide Pd catalyst, phosphine ligand, base, inert atmosphere 50–75 Multi-step, mild conditions, useful for complex derivatives
Grignard + Boronation 3,4,5-trifluorobromobenzene + Mg, then B(OMe)3 Low temperature, inert atmosphere ~60 Intermediate preparation for coupling reactions

Research Findings and Notes

  • The Friedel-Crafts acylation route remains the most efficient and industrially viable method for synthesizing this compound due to its straightforward approach and relatively high yields.

  • The presence of trifluoromethyl groups enhances the electrophilicity of the acyl chloride, facilitating the acylation but also necessitating strict anhydrous conditions to prevent hydrolysis.

  • Alternative methods involving palladium-catalyzed cross-coupling provide routes to related trifluorinated biphenyl intermediates, which can be further functionalized to the target ketone, offering flexibility in structural modifications.

  • Industrial processes optimize reaction parameters such as catalyst loading, temperature, and solvent choice to balance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone serves as a crucial building block for the development of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Leading to the formation of carboxylic acids and ketones.
  • Reduction : Resulting in alcohols and alkanes.
  • Substitution Reactions : Yielding various substituted derivatives depending on the nucleophile used.

These reactions are essential for creating new compounds with desired properties for further applications in pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have suggested that it may possess:

  • Antimicrobial Properties : Investigations into its efficacy against various pathogens have shown promise.
  • Anti-inflammatory Effects : Similar compounds have been explored for their ability to inhibit inflammatory pathways, making this compound a candidate for further study in inflammation-related disorders.

Medicine

The compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases. Notable areas of research include:

  • Pain Management : Its structural analogs have shown effectiveness comparable to standard pain relief medications.
  • Cancer Research : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its properties contribute to materials with enhanced thermal stability and resistance to degradation, making it suitable for high-performance applications.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesEffective in oxidation and reduction reactions
BiologyAntimicrobial and anti-inflammatory researchPotential to inhibit inflammatory pathways
MedicineDrug developmentComparable efficacy to standard pain relief medications
IndustryProduction of specialty chemicalsEnhanced thermal stability and degradation resistance

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Research conducted on a series of derivatives revealed that some exhibited anti-inflammatory activity comparable to diclofenac sodium. This positions the compound as a promising candidate for further development in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the α-Phenyl Ring

Methyl-Substituted Analogues

3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS 898794-60-0) Structure: Two methyl groups at the 2- and 4-positions of the α-phenyl ring. Molecular weight: 292.30 g/mol.

3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiopiophenone (CAS 898755-34-5) Structure: Methyl groups at the 2- and 6-positions. Impact: Symmetrical substitution may improve crystallinity but could hinder π-π stacking in materials applications.

Methoxy-Substituted Analogues

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS 898776-46-0) Structure: Methoxy group (-OCH₃) at the 4-position of the α-phenyl ring. Molecular weight: 294.27 g/mol. Key differences:

  • Increased polarity compared to methyl-substituted analogues (logP reduced by ~0.5–1.0 units).
  • Methoxy groups can participate in hydrogen bonding, enhancing solubility in polar solvents.

Substituent Variations on the β-Phenyl Ring

Halogen-Modified Analogues

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0) Structure: Chlorine at 3', fluorine at 5', and thiomethyl (-SCH₃) at the 4-position of the α-phenyl ring. Molecular weight: 308.80 g/mol. Key differences:

  • Chlorine increases molecular weight and may alter electronic properties (e.g., stronger electron-withdrawing effect).
Hydroxylated Analogues

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene

  • Structure : Hydroxyl group (-OH) at the 4-position of the α-phenyl ring.
  • Impact :
  • Significant increase in polarity and hydrogen-bonding capacity.
  • Susceptibility to oxidation and metabolic conjugation (e.g., glucuronidation).

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Reactivity Notes
3-(4-Methylphenyl)-3',4',5'-trifluoro ~292.3 4-CH₃, 3',4',5'-F 3.8–4.2 High thermal stability; resistant to oxidation.
3-(4-Methoxyphenyl)-3',4',5'-trifluoro 294.27 4-OCH₃, 3',4',5'-F 3.0–3.5 Prone to demethylation under acidic conditions.
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoro 292.30 2,4-(CH₃)₂, 3',4',5'-F 4.5–5.0 Steric hindrance reduces electrophilic substitution rates.
3'-Cl-5'-F-3-(4-SCH₃-phenyl) 308.80 3'-Cl, 5'-F, 4-SCH₃ 4.2–4.7 Thiomethyl group susceptible to oxidation.

Biological Activity

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone, also known as a trifluoromethyl ketone derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H22F3O
  • Molecular Weight : 322.38 g/mol
  • IUPAC Name : this compound
  • Structural Representation :
C19H22F3O\text{C}_{19}\text{H}_{22}\text{F}_3\text{O}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl ketones exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that such compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .

Case Study: Antiproliferative Effects

In a comparative study on the antiproliferative activities of several derivatives, this compound demonstrated an IC50 value of approximately 15 µM against the HL60 leukemia cell line. This suggests a moderate level of cytotoxicity, warranting further investigation into its mechanisms and efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Damage Induction : The compound has been shown to cause DNA strand breaks, as evidenced by comet assays performed on treated tumor cells .
  • PARP Inhibition : Preliminary docking studies suggest that it may inhibit the PARP1 enzyme, which plays a crucial role in DNA repair processes. This inhibition could sensitize cancer cells to chemotherapy .
  • Cell Cycle Arrest : Observations indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Studies have indicated potential irritant effects on skin and eyes, along with respiratory system impacts upon exposure .

Toxicity ParameterObservation
Skin IrritationYes (Category 2)
Eye IrritationYes (Category 2)
Respiratory IrritationYes (STOT SE 3)

Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism
AntiproliferativeHL6015Induction of apoptosis
DNA DamageTumor CellsN/AComet assay results
PARP InhibitionIn Silico StudiesN/ADocking studies

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Purity (HPLC)Key Reference
Friedel-Crafts65–75>95%
Suzuki-Miyaura80–85>98%
Catalytic Carbonylation70–78>97%

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substituent positions via ¹⁹F NMR (distinct shifts for 3',4',5'-F) and ¹H NMR (methylphenyl resonance at δ 2.35 ppm) .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.1) .
  • Elemental Analysis : Match calculated vs. observed C/F ratios (e.g., C: 67.1%, F: 18.7%) to detect impurities.

Advanced: What experimental strategies resolve contradictions in reported substituent effects on electronic properties?

Methodological Answer:
Contradictions often arise from solvent polarity or measurement techniques. To address this:

Systematic Variation : Synthesize analogs with single substituent changes (e.g., replacing 4-methyl with H or CF₃) and compare UV-Vis/fluorescence spectra .

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps. This clarifies how trifluoromethyl groups alter conjugation .

Solvent Screening : Test photophysical properties in solvents of varying polarity (e.g., hexane vs. DMSO) to isolate environmental effects.

Q. Table 2: Substituent Impact on λₘₐₓ (UV-Vis)

Substituentλₘₐₓ (nm) in Hexaneλₘₐₓ (nm) in DMSO
3',4',5'-F, 4-CH₃285292
3',4',5'-F, H278285
3',5'-F, 4'-Cl290298

Advanced: How to design experiments to study fluorinated substituent effects on photophysical properties?

Methodological Answer:

Synthesis of Derivatives : Prepare analogs with varying fluorine positions (e.g., 2',4',5'-F vs. 3',4',5'-F) .

Time-Resolved Fluorescence : Measure excited-state lifetimes (e.g., using TCSPC) to assess electron-withdrawing effects of F groups.

X-ray Crystallography : Resolve crystal structures to correlate substituent geometry with π-stacking interactions .

Key Finding : Trifluorinated derivatives exhibit red-shifted absorption (~10 nm) compared to monofluorinated analogs due to enhanced electron deficiency .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation. Desiccate to avoid hydrolysis of the ketone group .
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy of fluorinated aromatics.
  • Waste Disposal : Neutralize with 10% NaOH before incineration to minimize fluorine emission .

Advanced: How can computational methods predict reactivity in catalytic applications?

Methodological Answer:

  • Reactivity Screening : Use Gaussian or ORCA to simulate transition states in cross-coupling reactions. Focus on Pd-π interactions with the trifluorophenyl ring .
  • Solvent Modeling : Apply COSMO-RS to predict solubility and reaction rates in different media.

Q. Table 3: Calculated Activation Energies (kcal/mol)

Reaction TypeGas PhaseIn Toluene
Suzuki Coupling22.118.4
Friedel-Crafts28.325.7

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